molecular formula C10H11N3O B8481156 (2-methyl-5-(2H-1,2,3-triazol-2-yl)phenyl)methanol

(2-methyl-5-(2H-1,2,3-triazol-2-yl)phenyl)methanol

Cat. No. B8481156
M. Wt: 189.21 g/mol
InChI Key: MAPOBCCGJRNNGZ-UHFFFAOYSA-N
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Patent
US08530648B2

Procedure details

To a stirred solution of 2-methyl-5-(2H-1,2,3-triazol-2-yl)benzaldehyde (140 mg, 0.75 mmol) in methanol (10 mL), NaBH4 (42 mg, 1.1 mmol) was added at 10° C. and stirred for 10 min. Then the mixture was allowed to warm to rt and stirred for 1 h. The mixture was quenched with saturated aqueous NH4Cl solution (0.3 mL) and filtered over hyflow. The filtrate was dried over anhydrous Na2SO4, filtered and concentrated under reduced pressure. The crude product was purified flash column chromatography (eluent: 30% ethyl acetate in hexane) to yield the title compound (100 mg, 71%). [TLC Rf=0.18 (ethyl acetate/hexane 30:70)].
Quantity
140 mg
Type
reactant
Reaction Step One
Name
Quantity
42 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
71%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:9]=[CH:8][C:7]([N:10]2[N:14]=[CH:13][CH:12]=[N:11]2)=[CH:6][C:3]=1[CH:4]=[O:5].[BH4-].[Na+]>CO>[CH3:1][C:2]1[CH:9]=[CH:8][C:7]([N:10]2[N:14]=[CH:13][CH:12]=[N:11]2)=[CH:6][C:3]=1[CH2:4][OH:5] |f:1.2|

Inputs

Step One
Name
Quantity
140 mg
Type
reactant
Smiles
CC1=C(C=O)C=C(C=C1)N1N=CC=N1
Name
Quantity
42 mg
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The mixture was quenched with saturated aqueous NH4Cl solution (0.3 mL)
FILTRATION
Type
FILTRATION
Details
filtered over hyflow
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The filtrate was dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was purified flash column chromatography (eluent: 30% ethyl acetate in hexane)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
CC1=C(C=C(C=C1)N1N=CC=N1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 100 mg
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 70.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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